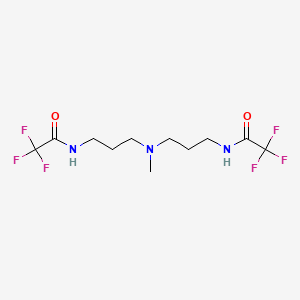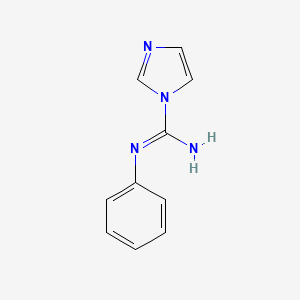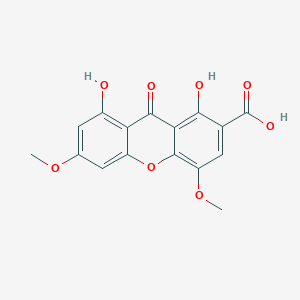
Benzene, 1-chloro-4-(1-chloropentyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-chloro-4-(1-chloropentyl)-: is an organic compound with the molecular formula C11H14Cl2 . It is a derivative of benzene, where the benzene ring is substituted with a 1-chloropentyl group and a chlorine atom at the para position. This compound is part of a broader class of chlorinated aromatic hydrocarbons, which are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(1-chloropentyl)- typically involves the chlorination of 1-pentylbenzene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction proceeds via a free radical mechanism, where the chlorine radicals substitute the hydrogen atoms on the benzene ring and the pentyl chain.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1-chloro-4-(1-chloropentyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反应分析
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-4-(1-chloropentyl)- can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-). These reactions typically occur under basic conditions and result in the formation of substituted benzene derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation of the alkyl chain can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction Reactions: Reduction of Benzene, 1-chloro-4-(1-chloropentyl)- can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. This can result in the formation of the corresponding alkane or alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol, reflux conditions.
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium, elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, room temperature.
Major Products:
Substitution: Substituted benzene derivatives (e.g., phenols, amines).
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
科学研究应用
Chemistry: Benzene, 1-chloro-4-(1-chloropentyl)- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable starting material for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of chlorinated aromatic hydrocarbons on living organisms. It serves as a model compound to investigate the mechanisms of toxicity and biodegradation of similar substances.
Medicine: While not directly used as a drug, Benzene, 1-chloro-4-(1-chloropentyl)- can be employed in medicinal chemistry to develop new pharmaceuticals. Its structural features can be modified to create compounds with potential therapeutic properties.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and polymers. Its chlorinated structure imparts desirable properties such as stability and resistance to degradation, making it suitable for various applications.
作用机制
The mechanism of action of Benzene, 1-chloro-4-(1-chloropentyl)- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms on the benzene ring and the alkyl chain can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s lipophilicity allows it to penetrate cell membranes and accumulate in lipid-rich tissues, where it can exert its effects.
相似化合物的比较
Chlorobenzene: A benzene ring with a single chlorine atom.
1-Chloro-4-methylbenzene: A benzene ring with a chlorine atom and a methyl group at the para position.
1-Chloro-4-(chloromethyl)benzene: A benzene ring with a chlorine atom and a chloromethyl group at the para position.
Uniqueness: Benzene, 1-chloro-4-(1-chloropentyl)- is unique due to the presence of both a chlorinated alkyl chain and a chlorine atom on the benzene ring. This dual substitution pattern imparts distinct chemical and physical properties, such as increased reactivity and lipophilicity, compared to other chlorinated benzene derivatives. Its structure allows for diverse chemical transformations and applications in various fields.
属性
CAS 编号 |
134573-99-2 |
|---|---|
分子式 |
C11H14Cl2 |
分子量 |
217.13 g/mol |
IUPAC 名称 |
1-chloro-4-(1-chloropentyl)benzene |
InChI |
InChI=1S/C11H14Cl2/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4H2,1H3 |
InChI 键 |
YFWPKNXUQKCNSK-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C1=CC=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl-](/img/structure/B14278784.png)
![Methyl 3-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14278792.png)

![1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-](/img/structure/B14278802.png)







![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)
![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)
